1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Overview
Description
1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a useful research compound. Its molecular formula is C20H18ClN7O2S and its molecular weight is 455.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of HMS3524L20 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
HMS3524L20 interacts with CDK2, inhibiting its activity . The compound shows significant inhibitory activity against CDK2/cyclin A2 . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by HMS3524L20 affects the cell cycle progression, specifically at the S phase . This leads to the induction of apoptosis within cells . The compound also affects the activation of the Epidermal Growth Factor Receptor (EGFR), Protein Kinase B (Akt), and Extracellular Signal-Regulated Kinase (Erk)1/2 in cancer cells .
Result of Action
The result of HMS3524L20’s action is the significant inhibition of the growth of examined cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . It also induces alterations in cell cycle progression and apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of HMS3524L20 are largely determined by its interactions with various biomolecules. The compound has been shown to exhibit antiproliferative activity, suggesting that it interacts with key enzymes and proteins involved in cell proliferation
Cellular Effects
HMS3524L20 has been shown to have significant effects on various types of cells. In particular, it has demonstrated potent antiproliferative activity against several cancer cell lines This suggests that HMS3524L20 influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given its antiproliferative activity, it is likely that HMS3524L20 exerts its effects at the molecular level through interactions with key biomolecules involved in cell proliferation . These interactions could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7O2S/c21-16-8-4-5-9-17(16)31(29,30)27-12-10-26(11-13-27)19-18-20(23-14-22-19)28(25-24-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOCAOLZCXWWOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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